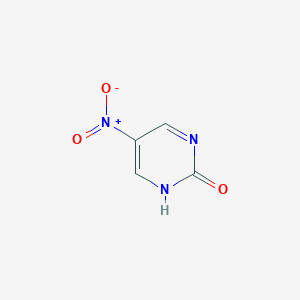

2-Hydroxy-5-nitropyrimidine

Beschreibung

Overview of Pyridine (B92270) Derivatives in Chemical and Medicinal Sciences

Pyridine and its derivatives represent one of the most vital classes of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, the pyridine ring is a polar, ionizable aromatic system. This feature is often harnessed to enhance the solubility and bioavailability of less soluble molecules in medicinal chemistry.

The applications of pyridine derivatives are extensive and varied. In the realm of medicine, these compounds exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. Their versatile nature as reactants and starting materials allows for significant structural modifications, enabling medicinal chemists to design novel therapeutic agents. The adaptability of the pyridine scaffold has led to its incorporation into a diverse array of FDA-approved drugs.

Beyond pharmaceuticals, pyridine derivatives are crucial in other industries. They are foundational components in the synthesis of insecticides, fungicides, and herbicides. Furthermore, their chemical properties make them valuable in the textile industry for creating dyes and as reagents and solvents in organic synthesis.

Significance of Nitropyridine Scaffolds

Within the broad family of pyridine derivatives, nitropyridines—those bearing a nitro group (NO₂) on the pyridine ring—are of particular interest to researchers. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making nitropyridines valuable precursors and intermediates for a wide range of more complex molecules.

From a synthetic chemistry perspective, the nitro group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the pyridine core. This reactivity is a cornerstone for creating diverse libraries of compounds for biological screening. Nitropyridines are readily available and serve as key building blocks for a multitude of bioactive compounds, including those with antitumor, antiviral, and anti-neurodegenerative activities.

Recent research has highlighted the expanding applications of nitropyridine scaffolds. They are used as ligands in the formation of bioactive coordination compounds and have been developed as radiolabeled tracers for positron-emission tomography (PET) imaging, aiding in the study of conditions like Alzheimer's disease. The strong electron-accepting nature of the nitro group also allows it to participate in noncovalent interactions, known as π-hole interactions, which is a subject of ongoing study in supramolecular chemistry.

Historical Context of 2-Hydroxy-5-nitropyridine (B147068) Research

2-Hydroxy-5-nitropyridine, also known by its tautomeric name 5-nitro-2-pyridone, is a crystalline solid that has been a subject of study for many decades. Its primary role in the history of chemical synthesis has been that of a crucial intermediate. Early research focused on its preparation, typically through the nitration and subsequent hydrolysis of 2-aminopyridine (B139424) or by the direct hydrolysis of 2-amino-5-nitropyridine. prepchem.combelievechemical.comguidechem.com These methods have been refined over the years, with modern approaches, including one-pot syntheses and the use of microreactors, being developed to improve yield, safety, and environmental metrics. guidechem.comgoogle.com

The compound's utility stems from its role as a precursor to other important chemicals. It is a key starting material for the synthesis of 2-chloro-5-nitropyridine, a vital intermediate in the production of various pesticides and pharmaceuticals, including the antimalarial drug pyronaridine. guidechem.comgoogle.com

A notable development in the research of 2-hydroxy-5-nitropyridine occurred in 2005, when it was identified as a new, safe, and effective catalyst for promoting imidazolide (B1226674) coupling reactions in organic synthesis. chemicalbook.com This discovery expanded its application from a simple intermediate to a functional catalyst. More recently, derivatives of 2-hydroxy-5-nitropyridine have been explored for novel applications, such as serving as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging, enhancing the detection of metabolites in biological tissues. nih.gov

Detailed spectroscopic and computational studies have also been conducted to understand its molecular structure, particularly the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. researchgate.net These fundamental investigations provide deeper insight into its reactivity and properties.

Table 1: Chemical Properties of 2-Hydroxy-5-nitropyridine

| Property | Value | Source(s) |

| Chemical Formula | C₅H₄N₂O₃ | nist.gov |

| Molecular Weight | 140.10 g/mol | nist.gov |

| CAS Number | 5418-51-9 | nist.gov |

| Appearance | White to light yellow/beige crystalline powder | believechemical.comtcichemicals.com |

| Melting Point | 188-191 °C | believechemical.comchemicalbook.com |

| Solubility | Soluble in hot water and alkali liquor; slightly soluble in organic solvents. | chemicalbook.comlongkechem.com |

| Synonyms | 5-Nitro-2-pyridinol, 5-Nitro-2-pyridone, 5-Nitro-2(1H)-pyridinone | nist.govtcichemicals.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNRVSOVVLYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326473 | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-10-6 | |

| Record name | 3264-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes to 2-Hydroxy-5-nitropyridine (B147068)

The synthesis of 2-hydroxy-5-nitropyridine can be achieved through several distinct pathways, starting from various precursors. These methods include the hydrolysis of an amino-substituted pyridine (B92270), a one-pot reaction from 2-aminopyridine (B139424), and a route beginning with 2-nitroacetaldehyde acetal.

A common and direct method for preparing 2-hydroxy-5-nitropyridine is through the hydrolysis of 2-amino-5-nitropyridine. This transformation is typically achieved by heating the starting material in an aqueous basic solution. For instance, refluxing 2-amino-5-nitropyridine in a 10% sodium hydroxide solution for several hours leads to the substitution of the amino group with a hydroxyl group. prepchem.comguidechem.com After the reaction, the mixture is cooled and neutralized with acid to precipitate the product. prepchem.com This method provides a straightforward conversion, yielding the desired product as a solid. prepchem.com

Table 1: Reaction Conditions for Hydrolysis of 2-Amino-5-nitropyridine

| Parameter | Value | Source(s) |

| Starting Material | 2-Amino-5-nitropyridine | prepchem.com |

| Reagent | 10% Sodium Hydroxide Solution | prepchem.comguidechem.com |

| Temperature | ~102°C (Reflux) | prepchem.com |

| Reaction Time | 10 hours | prepchem.com |

| Reported Yield | 60% | prepchem.com |

Table 2: Key Steps and Reagents for One-Pot Synthesis from 2-Aminopyridine

| Step | Reagents | Temperature | Purpose | Source(s) |

| 1. Nitration | 2-Aminopyridine, Concentrated Sulfuric Acid, Concentrated Nitric Acid | 10-50°C | Introduction of nitro group | google.com |

| 2. Diazotization/Hydrolysis | Sodium Nitrite (aqueous solution) | 0-10°C | Conversion of amino group to hydroxyl group | google.comgoogle.com |

An alternative synthesis route starts from 2-nitroacetaldehyde acetal, avoiding the direct nitration of the pyridine ring. google.com In one variation of this method, 2-nitroacetaldehyde acetal undergoes an addition reaction with a 2-halogenated acrylate to form a 2-halo-4-nitro-5-oxopentanoate acetal intermediate. This intermediate is then cyclized with ammonia without the need for isolation to produce 2-hydroxy-5-nitropyridine. google.com A second pathway involves the reaction of 2-nitroacetaldehyde acetal with an acrylate to yield a 4-nitro-5-oxo-valerate acetal, which is subsequently treated with ammonia and an oxidant to form the final product. google.com These methods are advantageous as they avoid the use of mixed acids and diazotization reactions. google.com

Derivatization Reactions of 2-Hydroxy-5-nitropyridine

The hydroxyl group of 2-hydroxy-5-nitropyridine can be chemically modified to produce various derivatives, which serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

A primary derivatization of 2-hydroxy-5-nitropyridine is its conversion to 2-chloro-5-nitropyridine. This is a crucial step as the resulting chloro-derivative is a versatile intermediate for further functionalization. google.com The transformation is accomplished by treating 2-hydroxy-5-nitropyridine with a chlorinating agent. Commonly used reagents include phosphorus oxychloride or a mixture of phosphorus oxychloride and phosphorus pentachloride. google.comchemicalbook.com The reaction is typically carried out at elevated temperatures. For example, heating 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at 100-105°C for several hours results in a high yield of 2-chloro-5-nitropyridine. chemicalbook.com

Table 3: Selected Methods for the Chlorination of 2-Hydroxy-5-nitropyridine

| Chlorinating Agent(s) | Co-reagent/Solvent | Temperature | Reaction Time | Reported Yield | Source(s) |

| Phosphorus Oxychloride, Phosphorus Pentachloride | Phosphorus Oxychloride (solvent) | 100-105°C | 5 hours | 95.3% | chemicalbook.com |

| Phosphorus Oxychloride | N,N-diethylaniline, Tetraethylammonium chloride | 120-125°C | 5-8 hours | 76.9% | google.comguidechem.com |

The 2-hydroxy-5-nitropyridine molecule itself is not highly reactive towards nucleophilic substitution, as the hydroxyl group is a poor leaving group. Therefore, it is typically converted to 2-chloro-5-nitropyridine to facilitate these reactions. The electron-withdrawing nitro group and the ring nitrogen activate the chloro-substituent towards nucleophilic aromatic substitution (SNAr).

A study of the reactions between 2-chloro-5-nitropyridine and various arenethiolates demonstrated the feasibility of this approach. rsc.org The reaction proceeds via an addition-elimination mechanism, where the arenethiolate nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of 2-arylthio-5-nitropyridines. rsc.org The kinetics of these reactions follow a second-order rate law, and the reaction rate is influenced by the electronic properties of the nucleophile. rsc.org This highlights a general strategy for derivatization: converting the hydroxyl group into a better leaving group (like chloride) to enable the introduction of a wide range of nucleophiles at the 2-position of the pyridine ring.

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, challenging to achieve as they require electron-rich substrates.

In the case of 2-Hydroxy-5-nitropyrimidine, the ring's reactivity is further modulated by two substituents with opposing electronic effects. The hydroxyl group at the C2 position is an activating group, donating electron density to the ring through resonance, which would favor electrophilic attack. Conversely, the nitro group at the C5 position is a strong deactivating group, withdrawing electron density and making the ring less susceptible to electrophilic attack.

Detailed research findings specifically documenting electrophilic substitution reactions on the this compound ring are not extensively available in the reviewed literature. The strong deactivating effect of the nitro group, combined with the already electron-poor nature of the pyrimidine nucleus, suggests that such reactions would likely require harsh conditions and may result in low yields or complex product mixtures. General literature on substituted pyrimidines indicates that electrophilic substitution, when it does occur, is often directed by the most activating groups present on the ring rsc.org.

Reactions involving the Hydroxyl Group

The hydroxyl group at the C2 position is a key functional handle for a variety of chemical transformations. It exists in a tautomeric equilibrium with its keto form, 5-nitro-2(1H)-pyrimidinone. This tautomerism is a crucial aspect of its reactivity.

A primary and synthetically valuable reaction of the hydroxyl group is its conversion into a more effective leaving group, most commonly a chloro group. This transformation is typically achieved by treating this compound with chlorinating agents. This reaction is pivotal as the resulting 2-chloro-5-nitropyrimidine is a versatile intermediate for introducing various functionalities onto the pyrimidine ring through nucleophilic aromatic substitution (SNAr) reactions chemimpex.com. For instance, the chloro group can be readily displaced by amines, alkoxides, and other nucleophiles.

While specific examples for this compound are not detailed, the chlorination of the analogous compound, 2-hydroxy-5-nitropyridine, is well-documented and proceeds via similar mechanisms. Reagents such as phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are commonly employed google.comgoogle.comgoogle.com. The reaction conditions for these transformations on the pyridine analogue provide insight into the likely parameters for the pyrimidine compound.

| Chlorinating Reagent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference Compound |

|---|---|---|---|---|---|

| Phosphorus oxychloride | N/A | Reflux | 2 | 80.6 | 2-hydroxy-5-nitropyridine |

| Phosphorus oxychloride | DMF | Reflux | 4 | 82.0 | 2-hydroxy-5-nitropyridine |

| Phosphorus oxychloride / Phosphorus pentachloride | N/A | 40-160 | 2-18 | High | 2-hydroxy-5-nitropyridine |

Advanced Synthetic Strategies and Process Optimization

Catalytic Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency, selectivity, and environmental footprint. In the context of pyrimidine synthesis, various catalytic methods have been developed. For the synthesis of the related 2-hydroxy-5-nitropyridine, a one-pot method has been developed that involves a Lewis acid-catalyzed condensation step, highlighting a move towards more advanced, process-optimized strategies google.com.

While specific catalytic syntheses for this compound are not prominently featured in the searched literature, the broader field of pyrimidine chemistry offers relevant examples. Heterogeneous catalysts, such as a hydrophilic cobalt/copper bimetallic catalyst, have been successfully used for the one-pot synthesis of chromopyrimidine derivatives nih.gov. Furthermore, a cadmium-doped iron tartrate complex has been reported as an efficient catalyst for the green synthesis of other functionalized pyrimidines researchgate.net. These examples demonstrate the potential for developing novel catalytic routes to this compound that could offer improved yields and milder reaction conditions compared to traditional stoichiometric methods.

Stereoselective Synthesis

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. This field is of critical importance in the synthesis of chiral molecules, particularly for pharmaceutical applications.

The compound this compound is an achiral, planar molecule. It does not possess any stereocenters or elements of chirality. Therefore, the principles of stereoselective synthesis are not applicable to its direct preparation. Furthermore, a review of the scientific literature did not yield any examples of this compound being used as a substrate or precursor in a subsequent stereoselective transformation.

Green Chemistry Approaches to Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies are being applied to the synthesis of heterocyclic compounds like pyrimidines to align with these principles rasayanjournal.co.inmdpi.com.

For the closely related 2-hydroxy-5-nitropyridine, synthetic methods have been developed that are described as environmentally friendly google.comgoogle.com. These approaches offer significant advantages over traditional routes that often involve harsh nitrating agents (e.g., mixtures of nitric and sulfuric acid), which generate large volumes of acidic wastewater google.com. Key green advancements include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure, which reduces solvent usage, energy consumption, and waste generation. A one-pot method for 2-hydroxy-5-nitropyridine that combines nitration and diazotization reactions has been patented, greatly reducing wastewater google.com.

Avoidance of Hazardous Reagents: A patented route to 2-hydroxy-5-nitropyridine avoids the use of traditional nitration reactions altogether, improving operational safety and environmental impact google.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

General green chemistry techniques applicable to pyrimidine synthesis include the use of alternative energy sources like microwave irradiation, which can accelerate reaction rates and improve yields, and the use of environmentally benign solvents such as water or ionic liquids nih.govresearchgate.netrasayanjournal.co.in.

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, has been employed to study the molecular vibrations of 2-hydroxy-5-nitropyridine (B147068).

The FTIR spectrum of 2-hydroxy-5-nitropyridine has been recorded in the solid phase. elsevierpure.com The observed absorption bands have been assigned to specific vibrational modes within the molecule. These assignments are often supported by quantum mechanical calculations, which can predict vibrational frequencies with a high degree of accuracy. elsevierpure.com The National Institute of Standards and Technology (NIST) also lists the availability of an IR spectrum for this compound. nist.gov

Interactive Table: Selected FTIR Vibrational Frequencies for 2-Hydroxy-5-nitropyridine

| Frequency (cm⁻¹) | Assignment | Reference |

| Data not fully available in search results |

Complementing the FTIR data, the FT-Raman spectrum of 2-hydroxy-5-nitropyridine has also been recorded from a solid-phase sample. elsevierpure.com Raman spectroscopy provides information on the vibrational modes that involve a change in the polarizability of the molecule, offering a more complete picture of its vibrational framework when used in conjunction with FTIR. The quantitative assignment of the observed Raman bands to their normal modes is typically achieved through detailed normal coordinate analysis and comparison with theoretically calculated spectra. elsevierpure.com

Interactive Table: Selected FT-Raman Vibrational Frequencies for 2-Hydroxy-5-nitropyridine

| Frequency (cm⁻¹) | Assignment | Reference |

| Data not fully available in search results |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in the structural elucidation of 2-hydroxy-5-nitropyridine, particularly in confirming the predominance of the 5-nitro-2-pyridone tautomer. Spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). elsevierpure.com

The ¹H NMR spectrum of 2-hydroxy-5-nitropyridine in DMSO-d6 provides information about the chemical environment of the hydrogen atoms in the molecule. elsevierpure.com Research has shown that the calculated chemical shifts for the keto tautomer, 5-nitro-2-pyridone, align well with the experimentally observed signals. elsevierpure.com

Interactive Table: ¹H NMR Chemical Shifts for 2-Hydroxy-5-nitropyridine in DMSO-d6

| Chemical Shift (ppm) | Assignment | Reference |

| Specific peak assignments not fully available in search results |

Detailed peak assignments and coupling constants are typically provided in dedicated spectroscopic studies.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-hydroxy-5-nitropyridine, the ¹³C NMR data, like the ¹H NMR data, supports the prevalence of the 5-nitro-2-pyridone tautomer in solution. elsevierpure.com The chemical shifts of the carbon atoms in the pyridone ring are influenced by the presence of the nitro group and the carbonyl group.

Interactive Table: ¹³C NMR Chemical Shifts for 2-Hydroxy-5-nitropyridine in DMSO-d6

| Chemical Shift (ppm) | Assignment | Reference |

| Data not fully available in search results |

Detailed peak assignments are typically provided in dedicated spectroscopic studies.

¹⁵N NMR spectroscopy is particularly informative for nitrogen-containing compounds like 2-hydroxy-5-nitropyridine. The spectrum, recorded in DMSO-d6, shows distinct signals for the different nitrogen atoms in the molecule. elsevierpure.com One study reported an upfield signal at 199.98 ppm, which is attributed to the imino nitrogen (N-H) of the pyridone ring, further confirming the dominance of the keto tautomer. researchgate.net

Interactive Table: ¹⁵N NMR Chemical Shifts for 2-Hydroxy-5-nitropyridine in DMSO-d6

| Chemical Shift (ppm) | Assignment | Reference |

| 199.98 | Imino nitrogen (N-H) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For an aromatic, heterocyclic compound like 2-hydroxy-5-nitropyrimidine, the expected electronic transitions would be of the π → π* and n → π* types. semanticscholar.org

π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital and are typically high in intensity. They are characteristic of the pyrimidine (B1678525) ring's conjugated system.

n → π transitions:* These are lower energy transitions where a non-bonding electron (from the nitrogen or oxygen atoms) is promoted to a π anti-bonding orbital. semanticscholar.org

The nitro group (-NO₂) acts as a strong chromophore and an electron-withdrawing group, which would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted 2-hydroxypyrimidine. Studies on similar compounds, like 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one, show that the nitro group does not fundamentally change the spectrum but does shift the maxima to longer wavelengths.

Without experimental data, a precise λmax for this compound cannot be provided. It is also important to consider the existence of tautomers (the -hydroxy/-oxo forms), which would present different electronic environments and thus different absorption spectra. The equilibrium between these tautomers is often solvent-dependent.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures specifically for this compound in the sources reviewed.

However, extensive crystallographic studies have been conducted on the analogous compound, 2-hydroxy-5-nitropyridine. These studies reveal that in the solid state, it exists predominantly in the pyridin-2-one tautomeric form. thsci.com This is a common feature for 2-hydroxypyridines and 2-hydroxypyrimidines, where the keto-enol tautomerism favors the keto form in the solid state due to favorable hydrogen bonding and crystal packing energies. It is highly probable that this compound would also crystallize in its oxo-tautomeric form, 5-nitro-1H-pyrimidin-2-one. In this form, molecules would likely be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another.

Table 1: Anticipated Crystallographic Features of this compound (Based on Analogues)

| Feature | Expected Observation |

|---|---|

| Tautomeric Form | Predominantly the 5-nitro-1H-pyrimidin-2-one (oxo) form. |

| Key Intermolecular Interaction | Hydrogen bonding between N-H and C=O groups. |

| Molecular Geometry | The pyrimidine ring is expected to be planar. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. While specific mass spectra for this compound are not available in the reviewed literature, the molecular weight can be calculated from its chemical formula, C₄H₃N₃O₃.

Calculated Molecular Weight: 141.02 g/mol

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 141. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and CO (28 Da).

A study on the isomeric compound 2,4-Bis(hydroxylamino)-5-nitropyrimidine showed complex fragmentation, but this cannot be directly extrapolated to this compound due to significant structural differences. google.com Analysis of 2-hydroxy-5-nitropyridine also shows characteristic fragmentation patterns that could be partially analogous. nist.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-5-nitropyridine |

| 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one |

| 5-nitro-1H-pyrimidin-2-one |

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. The necessary computational and theoretical investigation data for this specific pyrimidine derivative, including Density Functional Theory (DFT) studies, Hartree-Fock (HF) calculations, molecular geometry optimization, vibrational frequency simulations, and Frontier Molecular Orbital (HOMO-LUMO) analysis, could not be located in the public domain.

The search results consistently provide information for a related but structurally distinct compound, 2-hydroxy-5-nitropyridine. Pyridine-based compounds contain a single nitrogen atom within their aromatic ring structure, whereas pyrimidine compounds, such as the requested subject, contain two nitrogen atoms. This fundamental structural difference means that the computational and theoretical data for the pyridine (B92270) analogue are not applicable to this compound.

Therefore, to ensure scientific accuracy and strict adherence to the user's request, the article cannot be written without the specific data for this compound.

Computational Chemistry and Theoretical Investigations

Electronic Properties Analysis

Band Gap Energy Calculations

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron to a higher energy state.

For 2-Hydroxy-5-nitropyrimidine, the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH) significantly influences the energies of these frontier orbitals. The nitro group, in particular, tends to lower the energy of the LUMO, while the hydroxyl group raises the energy of the HOMO. This combined effect typically leads to a smaller energy gap compared to unsubstituted pyrimidine (B1678525), suggesting higher reactivity. The calculated HOMO-LUMO gap is a key indicator of the molecule's potential for charge transfer within itself and with other species.

Molecular Electrostatic Potential (MEP) Surface Maps

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. These maps illustrate regions of electrophilic and nucleophilic character.

For this compound, the MEP map is expected to show distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atoms of the pyrimidine ring, due to the presence of lone pairs of electrons.

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is anticipated around the hydrogen atom of the hydroxyl group and the carbon atoms attached to or near the electron-withdrawing nitro group.

This visualization helps in understanding the molecule's intermolecular interactions, such as hydrogen bonding, and predicting how it will interact with other reagents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into bonding, hybridization, and intramolecular interactions.

Mulliken Charge Analysis

Mulliken charge analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. While sensitive to the choice of basis set, it provides a useful qualitative understanding of the charge distribution.

In this compound, the analysis would confirm the electronegative character of the oxygen and nitrogen atoms and the electropositive nature of the hydrogen and certain carbon atoms. This data is crucial for understanding the molecule's dipole moment and electrostatic interactions.

Table 1: Predicted Mulliken Atomic Charge Distribution for this compound (Note: These are representative values based on theoretical principles, as specific experimental data is not available in the cited literature.)

| Atom | Predicted Charge (a.u.) | Rationale |

| O (from -OH) | Negative | High electronegativity, attracts electron density from H and C. |

| H (from -OH) | Positive | Low electronegativity, electron density is pulled towards O. |

| N (ring atoms) | Negative | Electronegative character, attracts electron density within the ring. |

| C (attached to -OH) | Slightly Positive | Electron density is drawn towards the attached electronegative O atom. |

| C (attached to -NO₂) | Positive | Significant electron withdrawal by the nitro group. |

| O (from -NO₂) | Negative | High electronegativity, part of a strong electron-withdrawing group. |

| N (from -NO₂) | Positive | Bonded to two highly electronegative oxygen atoms. |

Tautomerism and Isomerization Studies

Hydroxypyrimidines, including this compound, are known to exhibit prototropic tautomerism. This involves the migration of a proton, leading to an equilibrium between two or more structural isomers. city.ac.uk

Experimental and Theoretical Approaches to Tautomeric Forms

The primary tautomeric equilibrium for this compound is between the hydroxy form (this compound) and the oxo or keto form (5-nitro-1H-pyrimidin-2-one).

Experimental Methods: Techniques like NMR and IR spectroscopy are used to identify the dominant tautomer in a given state (solid, liquid, or gas) or solvent. For instance, the presence of a C=O stretch in the IR spectrum would indicate the presence of the oxo form.

Theoretical Methods: Computational chemistry, using methods like DFT, is employed to calculate the relative energies and Gibbs free energies of the different tautomers. acs.org These calculations can predict the most stable tautomer in the gas phase and can be extended to model solvent effects. For the analogous 2-hydroxypyridine/2-pyridone system, the hydroxy form is generally more stable in the gas phase, but the equilibrium can shift towards the pyridone form in polar solvents. researchgate.net A similar trend is expected for this compound.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structural Representation | Key Features |

| This compound (Enol/Hydroxy Form) |  | Aromatic pyrimidine ring with an -OH group. |

| 5-Nitro-1H-pyrimidin-2-one (Amide/Oxo Form) |  | Contains a C=O bond (carbonyl) and an N-H bond. |

Reactivity and Stability Predictions based on Computational Data

The computational data provides a comprehensive framework for predicting the reactivity and stability of this compound.

The molecule's reactivity is heavily influenced by its ambident nucleophilic character, arising from its tautomerism. It can undergo reactions, such as alkylation, at either the exocyclic oxygen atom or a ring nitrogen atom. acs.orgresearchgate.netresearchgate.net Computational studies on the anions of related pyrimidines show that the reaction site can be controlled by factors like the nature of the electrophile, the counter-ion (e.g., sodium vs. silver), and the solvent. acs.orgresearchgate.net

The MEP and Mulliken charge analyses pinpoint the likely sites for chemical attack: the electron-rich oxygen and nitrogen atoms are nucleophilic centers, while the hydrogen of the hydroxyl group and the carbon atoms of the ring are potential electrophilic centers. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability, indicating a higher reactivity compared to pyrimidine itself due to the presence of the activating functional groups. The stability of the different tautomers, predicted by energy calculations, is fundamental to understanding which form will predominate and react under specific experimental conditions. researchgate.netresearchgate.netresearchgate.net

Biological and Pharmacological Research Applications

Medicinal Chemistry of Pyridinone Derivatives

In medicinal chemistry, the pyrimidine (B1678525) ring is a privileged scaffold due to its presence in nucleic acids and a wide array of clinically used drugs. novapublishers.com Compounds like 2-Hydroxy-5-nitropyrimidine serve as versatile intermediates in the synthesis of more elaborate molecules. The electron-withdrawing nature of the nitro group and the presence of the reactive hydroxyl/oxo group make it a key starting material for creating diverse chemical libraries.

The functional groups on the this compound ring allow for various chemical modifications. For instance, the hydroxyl group can be converted to a leaving group, such as a chloride in 2,4-dichloro-5-nitropyrimidine, enabling nucleophilic substitution reactions to build more complex derivatives. chemscene.com The nitro group influences the electronic properties of the ring and can be a key feature for biological activity or can be chemically reduced to an amino group, providing another point for synthetic diversification. This versatility makes the 5-nitropyrimidine (B80762) skeleton a subject of interest for developing new therapeutic agents. novapublishers.com

Antimicrobial Activities

While direct studies on this compound are not prominent, the 5-nitropyrimidine moiety is a recognized pharmacophore in the design of antimicrobial agents. The nitro group is often associated with enhanced biological activity. nih.gov

The search for novel antibacterial agents is critical due to rising antimicrobial resistance. Fused heterocyclic systems containing the pyrimidine ring, such as pyridothienopyrimidine derivatives, have been investigated for their bactericidal properties. nih.gov Studies on these related structures have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain pyridothienopyrimidine derivatives showed promising Minimum Inhibitory Concentration (MIC) values against B. subtilis and P. aeruginosa. nih.gov Furthermore, metal-organic frameworks incorporating pyrimidine-based linkers, such as 4,6-diamino-2-pyrimidinethiol, have demonstrated potent antibacterial activity, which is attributed to mechanisms including the generation of reactive oxygen species (ROS) and electrostatic interactions with the bacterial cell. rsc.org These findings suggest that the pyrimidine core, as found in this compound, is a viable scaffold for the development of new antibacterial compounds.

The nitro functional group is known to be important for the antifungal activity of certain classes of compounds. nih.gov In studies of related heterocyclic structures like hexahydropyrimidines, the presence of nitro substituents was found to enhance antifungal effects. nih.govresearchgate.net Research on nitrofuran derivatives has also demonstrated broad-spectrum antifungal activity, with some compounds showing potent inhibition against various fungal species, including Candida and Cryptococcus neoformans, with MIC values as low as 3.9 µg/mL for the most active compounds. mdpi.com Although this research is not on this compound itself, it supports the principle that the nitro group can be a key contributor to the antifungal potential of heterocyclic compounds.

Anticancer Research and Potential Cytotoxic Activity

The 5-nitropyrimidine scaffold has been incorporated into molecules designed for anticancer research. In a study focused on creating new antiviral agents, various N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine were synthesized and evaluated for their cytotoxicity. nih.gov The study concluded that the pyrimidine ring with a nitro group in the 5-position was essential for the observed biological activity. nih.gov

Similarly, research on (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines, which contain a fused pyrimidine ring system, has identified compounds with significant cytotoxic effects against various tumor cell lines. Derivatives with a 3-nitrophenyl substituent demonstrated high efficacy against cervical adenocarcinoma (M-HeLa) cells while showing lower cytotoxicity against normal liver cells. mdpi.com The cytotoxic effects of selected compounds from this class are detailed in the table below.

| Compound | M-HeLa (Cervical Adenocarcinoma) | HuTu 80 (Duodenal Adenocarcinoma) | PC-3 (Prostate Adenocarcinoma) | Chang Liver (Normal Liver Cells) |

|---|---|---|---|---|

| Compound 1 (p-tolyl substituent) | >100 | >100 | 35.4 ± 3.1 | 62.7 ± 4.5 |

| Compound 3 (o-methoxyphenyl substituent) | >100 | >100 | 41.2 ± 3.8 | 73.1 ± 5.2 |

| Compound 5 (3-nitrophenyl substituent) | 14.2 ± 1.3 | 34.5 ± 2.9 | >100 | 51.8 ± 4.2 |

These studies underscore the importance of the substituted pyrimidine core as a template for designing novel cytotoxic agents for cancer research.

Enzyme Inhibition Studies

Pharmacokinetic and ADME-T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

The evaluation of ADME-T properties is a critical step in drug discovery, helping to predict a compound's viability as a drug candidate. criver.com In silico (computational) methods are frequently used for the early assessment of these parameters. mdpi.com While specific experimental ADME-T data for this compound are not available, predictions can be made for related structures. For instance, computational tools can estimate key properties that influence a molecule's pharmacokinetic profile.

Studies on other 5-nitro derivatives, such as 5-nitroisatins, have utilized ADMET analysis to predict good oral absorption and membrane permeability. mdpi.com For the related compound 2,4-Dichloro-5-nitropyrimidine, some physicochemical properties have been computationally predicted, which are relevant to its pharmacokinetic profile.

| Compound | Property | Predicted Value | Significance in ADME |

|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | Topological Polar Surface Area (TPSA) | 68.92 Ų | Influences membrane permeability and absorption. |

| LogP | 1.69 | Indicates lipophilicity and affects solubility and permeability. |

These computational predictions are essential for guiding the chemical modification of lead compounds to improve their drug-like properties, such as enhancing solubility or reducing potential toxicity, before undertaking more extensive preclinical studies. nih.gov

Molecular Docking Studies and Target Interaction Prediction

Molecular-docking-is-a-computational-technique-used-to-predict-the-preferred-orientation-of-one-molecule-to-a-second-when-bound-to-each-other-to-form-a-stable-complex--In-drug-discovery--this-method-is-invaluable-for-predicting-the-binding-affinity-and-interaction-between-a-ligand-(such-as-a-derivative-of-2-Hydroxy-5-nitropyrimidine)-and-a-target-protein.

While-specific-docking-studies-on-2-Hydroxy-5-nitropyrimidine-are-not-extensively-documented-in-publicly-available-literature--research-on-structurally-similar-pyrimidine-derivatives-provides-insight-into-its-potential-applications--For-instance--molecular-docking-simulations-of-various-pyrimidine-derivatives-have-been-conducted-to-evaluate-their-potential-as-inhibitors-of-enzymes-like-dihydrofolate-reductase-(DHFR)--a-key-target-in-antibacterial-and-anticancer-therapies-- nih.gov-These-studies-suggest-that-compounds-containing-the-pyrimidine-scaffold-can-form-significant-interactions-within-the-active-sites-of-such-enzymes. nih.gov

The-process-of-molecular-docking-involves-several-key-stages:

Protein-and-Ligand-Preparation: -The-3D-structure-of-the-target-protein-is-obtained-from-a-database-like-the-Protein-Data-Bank-(PDB)--Water-molecules-and-co-crystallized-ligands-are-typically-removed--and-hydrogen-atoms-are-added--The-ligand--in-this-case--a-hypothetical-derivative-of-2-Hydroxy-5-nitropyrimidine--is-built-and-its-energy-is-minimized.

Pose-Generation-and-Scoring: -Docking-software-generates-various-possible-binding-poses-of-the-ligand-within-the-protein's-active-site--A-scoring-function-then-ranks-these-poses-based-on-predicted-binding-affinity--typically-represented-as-binding-energy-(kcal/mol). researchgate.net

Studies-on-related-compounds--such-as-pyrido[2,3-d]pyrimidines--have-utilized-molecular-docking-to-predict-antiviral-potency-against-targets-like-the-main-protease-(Mpro)-of-SARS-CoV-2-- mdpi.com-The-results-of-such-docking-studies-often-correlate-well-with-in-vitro-experimental-data--validating-the-computational-approach. mdpi.com

Table-1:-Example-of-Molecular-Docking-Data-for-Pyrimidine-Derivatives

| Compound-Class | Target-Protein | Predicted-Binding-Energy-(kcal/mol) | Key-Interactions | Reference |

|---|---|---|---|---|

| Pyrimidine-Derivatives | Dihydrofolate-Reductase-(DHFR) | -7.0-to--9.5 | Hydrogen-bonds--hydrophobic-interactions | nih.gov |

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2-Mpro | -6.5-to--8.0 | Hydrogen-bonds--pi-alkyl-interactions | mdpi.com |

This-table-is-illustrative-and-based-on-data-for-related-pyrimidine-compounds--not-specifically-2-Hydroxy-5-nitropyrimidine.

Target-interaction-prediction-models--often-employing-machine-learning-and-deep-learning-algorithms--can-further-elucidate-potential-drug-target-interactions-(DTIs)--These-models-use-information-about-the-chemical-structure-of-the-drug-and-the-genomic-sequence-of-the-target-to-predict-binding-- nih.gov-Such-in-silico-methods-are-crucial-for-identifying-new-therapeutic-uses-for-existing-compounds-(drug-repurposing)-and-for-guiding-the-synthesis-of-novel-drug-candidates. mdpi.com

Role in Synthesis of Bioactive Molecules and Drug Intermediates

The-chemical-reactivity-of-2-Hydroxy-5-nitropyrimidine-makes-it-an-important-intermediate-in-the-synthesis-of-a-variety-of-bioactive-molecules.

Precursor for Antimalarial Agents

The-pyrimidine-ring-is-a-core-structural-motif-in-many-compounds-with-antimalarial-activity--While-direct-synthesis-routes-starting-from-2-Hydroxy-5-nitropyrimidine-are-not-abundantly-detailed--its-structure-is-foundational-to-classes-of-compounds-like-pyrazolopyrimidines--which-have-been-investigated-as-potent-antimalarials. nih.govmdpi.com

The-general-strategy-involves-using-a-pyrimidine-derivative-as-a-scaffold-to-build-more-complex-heterocyclic-systems--For-example--the-synthesis-of-pyrazolopyrimidine-derivatives-often-starts-with-a-substituted-pyrimidine--These-compounds-have-shown-significant-in-vitro-activity-against-chloroquine-resistant-strains-of-Plasmodium-falciparum. nih.govresearchgate.net

Table-2:-Examples-of-Pyrimidine-Based-Antimalarial-Prototypes

| Compound-Class | Target | Mechanism-of-Action-(MoA) | Reference |

|---|---|---|---|

| Pyrazolopyrimidines | P--falciparum-dihydroorotate-dehydrogenase-(PfDHODH) | Enzyme-Inhibition | nih.govmdpi.com |

| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine-derivatives | P--falciparum-(W2-strain) | Not-specified | rsc.org |

The-development-of-these-agents-is-critical-due-to-the-increasing-resistance-of-the-malaria-parasite-to-existing-drugs. rsc.org

Precursor for Germicides/Fungicides

The-pyrimidine-scaffold-is-also-present-in-a-number-of-compounds-developed-as-fungicides--The-synthesis-of-these-agents-can-involve-the-functionalization-of-a-pyrimidine-ring--such-as-that-in-2-Hydroxy-5-nitropyrimidine--to-introduce-pharmacophores-that-confer-fungicidal-activity--For-instance--N-(4-pyrimidinyl)amide-pesticides-and-4-phenylamino-pyrimidine-derivatives-have-been-patented-for-their-fungicidal-properties. google.com

Precursor for Antibiotic Medicaments

Pyrimidine-derivatives-are-essential-in-the-development-of-new-antibacterial-agents--The-synthesis-of-novel-antibiotics-often-involves-the-modification-of-a-core-pyrimidine-structure-to-enhance-potency-and-overcome-bacterial-resistance-- pharmascholars.com-Studies-have-shown-that-various-substituted-pyrimidines-exhibit-significant-antibacterial-activity-against-both-Gram-positive-and-Gram-negative-bacteria. researchgate.net

For-example--a-series-of-pyrazolopyrimidine-analogs-were-synthesized-and-found-to-inhibit-the-growth-of-Burkholderia-thailandensis-and-Pseudomonas-aeruginosa-- nih.gov-Saturation-transfer-difference-NMR-(STD-NMR)-studies-indicated-that-these-compounds-interact-with-the-bacterial-enzyme-IspE--suggesting-a-mechanism-of-action-that-disrupts-isoprenoid-biosynthesis. nih.gov

Table-3:-Mentioned-Chemical-Compounds

| Compound-Name |

|---|

| This compound |

| Pyrazolopyrimidine |

| Pyrido[2,3-d]pyrimidine |

| Tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine |

| Dihydropyrimidinone |

| N-(4-pyrimidinyl)amide |

Catalysis and Industrial Applications

2-Hydroxy-5-nitropyridine (B147068) as a Catalyst in Organic Reactions

2-Hydroxy-5-nitropyridine has been identified as a novel and effective catalyst, particularly in promoting imidazolide (B1226674) couplings. acs.org This type of reaction is crucial in the large-scale synthesis of numerous pharmaceutical products. acs.org The compound's catalytic activity provides a balance of efficiency and safety, making it a valuable tool in organic synthesis. acs.org

In a comparative analysis with other catalysts, 2-Hydroxy-5-nitropyridine demonstrates a superior balance of process safety and catalytic effectiveness. acs.org While fused triazole catalysts may exhibit higher reaction rates, 2-Hydroxy-5-nitropyridine offers a significantly better safety profile. acs.org

Research involving differential scanning calorimetry (DSC) and shock sensitivity tests was conducted to evaluate the safety of five different catalysts used for imidazolide couplings. The results indicated that some highly effective catalysts, such as HOAt and 6-Chloro-1-hydroxybenzotriazole, were shock-sensitive and possessed a high energy of decomposition, marking them as hazardous. acs.org In contrast, 2-Hydroxy-5-nitropyridine was found not to be shock-sensitive and exhibited no exotherm up to 400 °C in DSC analysis, confirming its thermal stability. acs.orgacs.org

While it is less effective than the fused triazole catalysts, its performance can be significantly enhanced by increasing the catalyst amount and using a higher-boiling solvent. acs.org It is also readily available, comparatively inexpensive, and can be easily removed from a reaction mixture by washing with a base. acs.orgacs.org This combination of safety, effectiveness, and cost-efficiency makes 2-Hydroxy-5-nitropyridine an optimal choice for promoting imidazolide couplings in many process chemistry applications. acs.org

| Catalyst | Catalytic Effectiveness Rank | Process Safety Rank (Shock Sensitivity) |

|---|---|---|

| HOAt | 1 (Most Effective) | 5 (Most Hazardous) |

| 6-Chloro-1-hydroxybenzotriazole | 2 | 4 |

| 1-Hydroxybenzotriazole (HOBt) | 3 | 3 |

| 2-Hydroxypyridine | 4 | 2 |

| 2-Hydroxy-5-nitropyridine | 5 (Least Effective) | 1 (Safest) |

Role in Fine Chemical Synthesis

2-Hydroxy-5-nitropyridine serves as a versatile building block in the synthesis of various fine chemicals. guidechem.com It is a key intermediate in the production of other important chemical compounds. google.com For instance, its downstream product, 2-chloro-5-nitropyridine, is recognized as a crucial fine chemical intermediate with wide applications in the fields of medicine and pesticide production. google.com The synthesis of 2-Hydroxy-5-nitropyridine itself can be achieved through the nitration and hydrolysis of 2-aminopyridine (B139424). google.com Its utility as a precursor underscores its importance in the broader chemical manufacturing landscape. guidechem.com

Agrochemical Applications (Herbicides, Fungicides)

The utility of 2-Hydroxy-5-nitropyridine extends into the agrochemical sector, where it functions as an important intermediate. google.com The derivative compound, 2-chloro-5-nitropyridine, which is produced from 2-Hydroxy-5-nitropyridine, is used in the preparation of specific pesticides. google.com Notably, it is a precursor for the fungicide cyprodinil. google.com This application highlights the compound's indirect but critical role in developing products for crop protection. The broader family of nitropyridine derivatives is also instrumental in the formulation of modern herbicides and other fungicides, underscoring the structural importance of this chemical class in agriculture. chemimpex.comnbinno.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

While classical methods for pyrimidine (B1678525) synthesis exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Hydroxy-5-nitropyrimidine and its derivatives. Modern synthetic strategies offer significant improvements over traditional multi-step processes, which often require harsh conditions.

Emerging areas for synthetic development include:

Catalyzed Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer high atom economy and efficiency. Future work could explore one-pot syntheses using novel catalysts (e.g., gold, copper, or zirconium complexes) to construct the functionalized pyrimidine ring from simple precursors. mdpi.com

[2+2+2] Cycloadditions: The cycloaddition of nitriles with two alkyne molecules, often mediated by transition metals, presents a powerful method for creating substituted pyridine (B92270) and pyrimidine rings. mdpi.com Adapting this strategy could provide a direct route to the this compound core.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processing. Developing a flow-based synthesis would be a significant step towards the industrial-scale production of this compound.

A comparison of potential synthetic approaches is outlined below.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Multi-Component Reactions | High efficiency, atom economy, reduced waste. | Catalyst development and optimization for specific substrates. |

| [2+2+2] Cycloadditions | Direct access to highly substituted rings. | Substrate scope and regioselectivity control. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design and optimization for nitration reactions. |

Advanced Computational Modeling for Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and material science, providing insights into how a molecule's structure influences its function. nih.gov For this compound, where experimental data is sparse, advanced computational modeling is a crucial tool for predicting its properties and guiding future research.

Quantitative Structure-Activity Relationship (QSAR) models use computational chemistry to correlate molecular features with experimental activity. nih.gov These in silico methods can predict the biological activity of novel derivatives before they are synthesized, saving time and resources. nih.govnih.gov

Future computational work on this compound should focus on:

Descriptor Calculation: Generating a wide range of molecular descriptors (e.g., electronic, steric, topological) to characterize the molecule and its potential derivatives.

Model Building: Using machine learning and statistical methods to build robust QSAR models that can predict properties such as binding affinity to a specific biological target or a particular material characteristic. researchgate.net

Molecular Docking: Simulating the interaction of this compound derivatives with the active sites of various enzymes or receptors to identify potential biological targets and predict binding modes.

| Quantum Chemical | Electron density, electrostatic potential | Modeling chemical reactivity and intermolecular interactions with high accuracy. |

Exploration of New Biological Targets and Therapeutic Applications

The pyrimidine nucleus is a cornerstone of many biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govorientjchem.orgwisdomlib.org The presence of both a hydrogen bond donor (hydroxyl group) and an electron-withdrawing group (nitro group) on the this compound scaffold suggests it could be a versatile starting point for drug discovery.

Future research should explore its potential against a range of biological targets:

Protein Kinase Inhibition: Many pyrimidine derivatives are known to inhibit protein kinases, which are crucial targets in oncology. This compound could serve as a scaffold for developing new kinase inhibitors.

Antimicrobial Agents: The rise of multi-drug resistant microbes necessitates new classes of antibiotics and antifungals. wisdomlib.org Pyrimidine derivatives have shown promise in this area, and this molecule could be functionalized to target essential microbial enzymes. derpharmachemica.com

Enzyme Inhibition: The pyrimidine ring is a key component of inhibitors for enzymes like thymidylate synthase, a target in cancer therapy. researchgate.net The unique substitution pattern of this compound may offer novel binding interactions.

Neurodegenerative Diseases: Certain pyrimidine derivatives have been investigated for treating neurodegenerative diseases. google.com The potential for this compound derivatives to interact with targets like acetylcholinesterase could be a fruitful area of research. researchgate.net

Material Science Applications

The field of material science offers significant opportunities for compounds like this compound, particularly due to its electronic properties.

Nonlinear Optical (NLO) Materials: Organic molecules with electron-donating and electron-withdrawing groups on a conjugated system can exhibit NLO properties, which are valuable for applications in telecommunications and optical computing. columbia.edu The combination of the hydroxyl and nitro groups on the pyrimidine ring makes this compound a candidate for NLO materials research. rsc.orgnih.govresearchgate.net Future studies could involve synthesizing derivatives and measuring their hyperpolarizability.

Energetic Materials: Nitroaromatic compounds are the basis for many energetic materials. bohrium.com While this compound itself is not a primary explosive, it could serve as a precursor for the synthesis of more complex, high-energy-density materials with tailored sensitivity and performance.

Functional Polymers: The reactive sites on the molecule could be used to incorporate it into polymers, potentially creating materials with unique thermal, optical, or electronic properties.

Environmental Impact and Degradation Studies

Widespread application of any chemical compound necessitates a thorough understanding of its environmental fate. Nitroaromatic compounds can be persistent environmental pollutants due to the stability of the aromatic ring and the electron-withdrawing nature of the nitro group, which makes them resistant to oxidative degradation. nih.govnih.gov

Future research must address the environmental impact of this compound. Key areas of investigation include:

Biodegradation Pathways: Studies are needed to determine if microorganisms can degrade this compound. Research on other nitroaromatics shows that microbial degradation often begins with the reduction of the nitro group to a nitroso, hydroxylamino, or amino group under anaerobic conditions. nih.govslideshare.netnih.gov Aerobic pathways may involve dioxygenase enzymes that hydroxylate the ring, leading to ring cleavage. nih.gov

Bioremediation Strategies: If the compound proves to be persistent, research into bioremediation strategies will be essential. This could involve identifying or engineering microbes (bacteria or fungi) capable of mineralizing the compound or transforming it into less harmful substances. nih.govcswab.org

Toxicity Assessment: Ecotoxicological studies are required to assess the potential harm of this compound and its degradation byproducts to various organisms in soil and aquatic ecosystems.

Potential Microbial Degradation Strategies for Nitroaromatic Compounds

| Metabolic Strategy | Key Reaction | Typical Conditions | Outcome |

|---|---|---|---|

| Reductive Pathway | Nitro group reduction to an amino group. | Anaerobic | Biotransformation to an aromatic amine. |

| Oxidative Pathway | Dioxygenase-catalyzed ring hydroxylation. | Aerobic | Ring cleavage and potential mineralization. |

| Nitrite Elimination | Hydride-Meisenheimer complex formation. | Anaerobic/Aerobic | Removal of the nitro group as nitrite. |

Q & A

Q. What are the recommended safety protocols for handling 2-Hydroxy-5-nitropyrimidine in laboratory settings?

- Methodological Answer : When handling this compound, prioritize respiratory, skin, and eye protection due to its hazards (GHS risk codes: H315, H319, H335 for skin/eye irritation and respiratory irritation). Use gloves, lab coats, and safety goggles. Avoid dust formation by working in a fume hood with adequate ventilation. In case of eye contact, rinse immediately with water for 15 minutes . Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are the critical parameters to control during the reaction?

- Methodological Answer : Synthesis typically involves nitration or hydroxylation of pyrimidine precursors. For example, nitration of 2-hydroxypyrimidine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) requires precise temperature control (≤50°C) to avoid over-nitration or decomposition. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (using hot water or ethanol) is critical, as solubility in organic solvents is limited .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of techniques:

- FT-IR : Identify functional groups (e.g., nitro stretching ~1520–1350 cm⁻¹, hydroxyl ~3200–3600 cm⁻¹).

- NMR (¹H/¹³C) : Confirm proton environments (e.g., aromatic protons at δ 8–9 ppm) and carbon backbone.

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (m/z 140.1 for C₅H₄N₂O₃) .

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict polymorphic forms of this compound, and what are the limitations of current methods?

- Methodological Answer : Density Functional Theory (DFT) and lattice energy calculations can predict stable polymorphs by analyzing hydrogen-bonding networks (e.g., C–H···O/N interactions). However, current models often fail to account for kinetic factors (e.g., solvent effects) during crystallization. Experimental validation via X-ray diffraction is essential, as seen in studies of analogous nitropyrimidines . For this compound, prioritize hybrid approaches combining molecular dynamics simulations and experimental screening .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. To resolve:

- Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts).

- Deuterated Solvent Screening : Eliminate solvent-induced peak splitting.

- High-Resolution MS : Confirm molecular integrity.

Cross-reference with crystallographic data to validate assignments, as demonstrated in polymorph studies of 2-amino-5-nitropyrimidine .

Q. How can hydrogen-bonding patterns in this compound crystals inform material design?

- Methodological Answer : Analyze intermolecular interactions (e.g., O–H···N, C–H···O) via X-ray diffraction to map supramolecular architectures. For example, in nitropyrimidine analogs, layered structures with short interlayer distances (3.2–3.5 Å) correlate with enhanced thermal stability. Use Mercury software to quantify hydrogen-bond geometries and Hirshfeld surface analysis to identify dominant interactions. These insights guide co-crystal design for optimizing solubility or mechanical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.